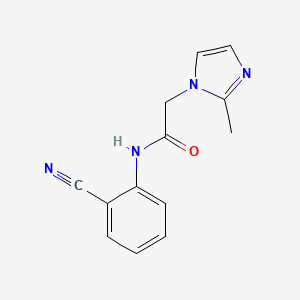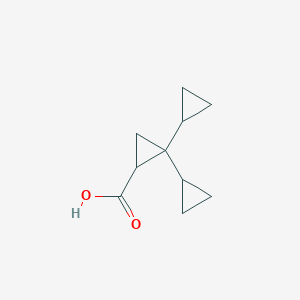
2,2-dicyclopropylcyclopropane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dicyclopropylcyclopropane-1-carboxylic acid is a unique organic compound characterized by its three cyclopropane rings. This compound falls under the category of carboxylic acids, which are known for their carboxyl functional group (-COOH). The presence of multiple cyclopropane rings in its structure makes it an interesting subject for chemical research due to the inherent strain and reactivity associated with cyclopropane rings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dicyclopropylcyclopropane-1-carboxylic acid can be achieved through several methods. One common approach involves the reaction of cyclopropylmethyl bromide with a suitable base to form the cyclopropylmethyl anion, which then undergoes a series of reactions to introduce the carboxyl group. Another method involves the use of Grignard reagents, where cyclopropylmagnesium bromide reacts with carbon dioxide to form the desired carboxylic acid.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation are common in industrial settings to produce this compound on a commercial scale.
Análisis De Reacciones Químicas
Types of Reactions
2,2-Dicyclopropylcyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or aldehydes.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the carboxylic acid group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions where the carboxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Various nucleophiles such as amines or alcohols under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of esters, amides, or other substituted derivatives.
Aplicaciones Científicas De Investigación
2,2-Dicyclopropylcyclopropane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2,2-dicyclopropylcyclopropane-1-carboxylic acid involves its interaction with various molecular targets. The compound’s cyclopropane rings introduce strain, making it highly reactive and capable of forming covalent bonds with nucleophilic sites on enzymes and proteins. This reactivity can lead to the inhibition or activation of specific biochemical pathways, depending on the target and context.
Comparación Con Compuestos Similares
Similar Compounds
Cyclopropanecarboxylic acid: A simpler analog with a single cyclopropane ring.
2,2-Dichlorocyclopropanecarboxylic acid: Contains chlorine substituents on the cyclopropane ring.
1-Aminocyclopropane-1-carboxylic acid: An amino acid derivative with a cyclopropane ring.
Uniqueness
2,2-Dicyclopropylcyclopropane-1-carboxylic acid is unique due to the presence of three cyclopropane rings, which impart significant ring strain and reactivity. This makes it a valuable compound for studying the effects of ring strain on chemical reactivity and for developing new synthetic methodologies.
Propiedades
Fórmula molecular |
C10H14O2 |
|---|---|
Peso molecular |
166.22 g/mol |
Nombre IUPAC |
2,2-dicyclopropylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C10H14O2/c11-9(12)8-5-10(8,6-1-2-6)7-3-4-7/h6-8H,1-5H2,(H,11,12) |
Clave InChI |
LAIUQHIEFSCKNI-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C2(CC2C(=O)O)C3CC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



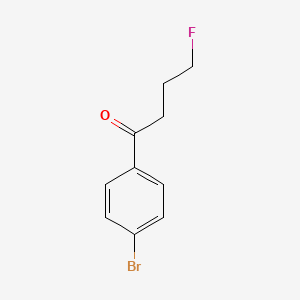
![Methyl 3-(2'-(dicyclohexylphosphanyl)-[1,1'-biphenyl]-2-yl)propanoate](/img/structure/B14898424.png)


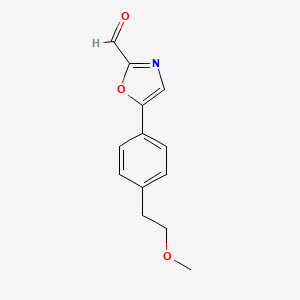
![4-[(2',4'-Difluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14898459.png)
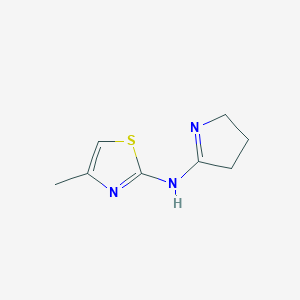
![n-(3-(1h-Pyrazol-1-yl)propyl)benzo[d]thiazol-2-amine](/img/structure/B14898471.png)
![7-ethyl-5-methyl[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one](/img/structure/B14898477.png)
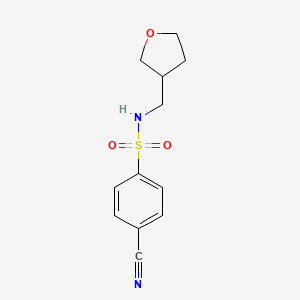

![4-(Benzo[d][1,3]dioxol-5-yl)but-3-yn-1-ol](/img/structure/B14898495.png)
